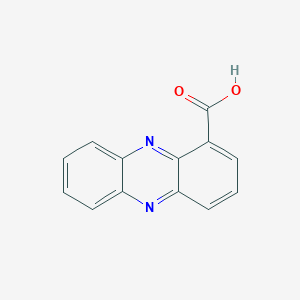

Phenazine-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCSKOVQDXEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1144-02-1 (hydrochloride salt) | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180026 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-68-3 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Phenazine-1-Carboxylic Acid Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for discovering and isolating novel bacteria that produce Phenazine-1-Carboxylic Acid (PCA), a secondary metabolite with significant antimicrobial and biotechnological potential. This document outlines detailed experimental protocols, data presentation in structured formats, and visualizations of key biological and experimental processes.

Introduction to this compound (PCA)

This compound (PCA) is a naturally occurring phenazine compound produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2] These compounds are of significant interest due to their broad-spectrum antibiotic properties, playing a crucial role in the biological control of plant pathogens. The biosynthesis of PCA is often regulated by complex cell-to-cell communication systems known as quorum sensing, making its production a density-dependent phenomenon.

Experimental Workflow for Discovery and Isolation

The successful discovery and isolation of novel PCA-producing bacteria from environmental sources require a systematic approach. The following workflow outlines the key stages, from sample collection to the confirmation of PCA production.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of PCA-producing bacteria.

Sample Collection and Preparation

-

Soil Sample Collection : Collect approximately 10-20 grams of soil from the rhizosphere of healthy plants or from unique ecological niches. Place the sample in a sterile container and transport it to the laboratory for processing within 24 hours.

-

Marine Sediment Collection : Obtain sediment samples using a sterile core sampler. Transfer the top 5 cm of the sediment into a sterile container.

-

Sample Preparation : Air-dry the soil or sediment sample at room temperature for 24-48 hours. Gently crush the sample with a sterile mortar and pestle to create a fine powder.

Isolation of Bacteria

-

Serial Dilution :

-

Add 1 gram of the prepared soil/sediment sample to 9 mL of sterile saline solution (0.85% NaCl) to create a 10⁻¹ dilution.

-

Vortex the suspension for 2 minutes to ensure thorough mixing.

-

Perform a series of 10-fold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile saline, up to a dilution of 10⁻⁶.[3][4]

-

-

Plating :

-

Pipette 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto selective agar plates.

-

Use a sterile L-shaped spreader to evenly distribute the inoculum over the surface of the agar.

-

Prepare triplicate plates for each dilution.

-

Incubate the plates at 28-30°C for 5-7 days.

-

Selective Media Composition

The choice of media is critical for selectively isolating Pseudomonas and Streptomyces, the primary producers of PCA.

| Media Name | Composition (per liter of distilled water) | Purpose |

| King's B Agar | Proteose peptone (20 g), Dipotassium phosphate (1.5 g), Magnesium sulfate heptahydrate (1.5 g), Glycerol (15 mL), Agar (15 g).[5][6][7][8][9] | Enhances the production of fluorescein (pyoverdine), a pigment often co-produced with phenazines in Pseudomonas spp. |

| Starch Casein Agar (SCA) | Soluble starch (10 g), Casein (0.3 g), Potassium nitrate (2 g), Sodium chloride (2 g), Dipotassium phosphate (2 g), Magnesium sulfate heptahydrate (0.05 g), Calcium carbonate (0.02 g), Ferrous sulfate heptahydrate (0.01 g), Agar (15 g). | Selective for the isolation of Streptomyces spp. |

Screening for PCA Production

This technique is a simple and effective method for the initial identification of antibiotic-producing microorganisms.[10][11][12]

-

From the isolation plates (section 3.2.2), select plates with a high density of colonies (300-400 colonies).

-

Observe the plates for colonies that exhibit a clear zone of inhibition around them. This halo indicates the production of antimicrobial compounds that inhibit the growth of neighboring microorganisms.

-

Carefully pick the colonies showing zones of inhibition using a sterile inoculation loop.

-

Streak these selected colonies onto fresh agar plates to obtain pure cultures.

This step confirms the antimicrobial activity of the isolated pure cultures against specific test organisms.

-

On a fresh nutrient agar plate, streak a single line of the isolated bacterial culture down the center of the plate.

-

Incubate the plate at 28-30°C for 48-72 hours to allow for the diffusion of any antimicrobial compounds.

-

Streak a test organism (e.g., a known plant pathogen like Fusarium oxysporum or a common bacterium like Bacillus subtilis) perpendicular to the central streak of the isolate.

-

Incubate the plate for another 24-48 hours.

-

Observe for a zone of inhibition where the growth of the test organism is suppressed near the streak of the isolated bacterium. The size of the inhibition zone is indicative of the potency of the antimicrobial compound produced.

Confirmation and Quantification of PCA

-

Inoculate a single colony of a promising isolate into a 250 mL flask containing 50 mL of King's B broth.

-

Incubate the flask on a rotary shaker (180 rpm) at 28-30°C for 48-72 hours.

-

After incubation, centrifuge the culture broth at 8,000 rpm for 10 minutes to pellet the bacterial cells.

-

Transfer the supernatant to a clean flask and acidify it to pH 2.0 with 1N HCl.

-

Extract the PCA from the acidified supernatant with an equal volume of ethyl acetate. Shake the mixture vigorously for 10 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer and evaporate it to dryness under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol for analysis.

-

HPLC System : A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable.

-

Mobile Phase : A common mobile phase is a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Detection : PCA can be detected at a wavelength of 254 nm.

-

Quantification : Create a standard curve using a pure PCA standard of known concentrations. Compare the peak area of the sample extract to the standard curve to determine the concentration of PCA produced by the isolate.

Quantitative Data on PCA Production

The following table summarizes the PCA production by various wild-type bacterial strains isolated from different environments.

| Bacterial Strain | Source of Isolation | PCA Production (µg/mL) | Reference |

| Pseudomonas sp. Q16 | Not Specified | 28.5 | [2] |

| Pseudomonas spp. (average of 23 strains) | Potato Tuber | ~5-25 | [13] |

| Pseudomonas aeruginosa PM1012 | Cloacal Microbiota of a Lizard | Qualitative (Strong Production) | [14] |

Note: Quantitative data for PCA production in newly isolated wild-type strains is often variable and dependent on culture conditions.

Signaling Pathway for PCA Production

In many Pseudomonas species, the production of phenazines, including PCA, is regulated by a complex network of quorum-sensing (QS) systems. The most well-understood of these are the las, rhl, and pqs systems in Pseudomonas aeruginosa. These systems are hierarchically organized and work in concert to control the expression of the phz operon, which contains the genes for phenazine biosynthesis.

The las system, considered the master regulator, is activated at high cell densities by the autoinducer 3-oxo-C12-HSL, produced by LasI.[1][15][16][17] The activated LasR protein then upregulates the expression of the rhl and pqs systems. The rhl system, activated by its own autoinducer C4-HSL (produced by RhlI), and the pqs system, activated by the Pseudomonas Quinolone Signal (PQS), both contribute to the activation of the phz operon, leading to the production of PCA.[1][15][16][17][18]

Conclusion

The discovery and isolation of novel PCA-producing bacteria hold immense promise for the development of new biocontrol agents and pharmaceuticals. The systematic approach outlined in this guide, combining selective isolation techniques with robust screening and analytical methods, provides a solid framework for researchers in this field. A thorough understanding of the underlying regulatory pathways, such as quorum sensing, will be crucial for optimizing the production of this valuable secondary metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. biolab.rs [biolab.rs]

- 7. BAM Media M69: King's B Medium | FDA [fda.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. actascientific.com [actascientific.com]

- 11. scribd.com [scribd.com]

- 12. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

A Technical Guide to the Genetic Regulation of Phenazine-1-Carboxylic Acid (PCA) Production in Pseudomonas aeruginosa

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the intricate genetic regulatory networks governing the biosynthesis of Phenazine-1-Carboxylic Acid (PCA) in the opportunistic pathogen Pseudomonas aeruginosa. It details the core biosynthetic pathways, the hierarchical control exerted by quorum sensing and global regulatory systems, and the differential expression of the core genetic components. This guide includes structured data tables, detailed experimental protocols for key analyses, and visualizations of regulatory pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Biosynthesis of this compound (PCA)

Pseudomonas aeruginosa utilizes two nearly identical, redundant operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), to catalyze the synthesis of PCA from chorismic acid, a key intermediate of the shikimate pathway.[1][2] These operons share over 98% nucleotide identity, making the individual analysis of their expression challenging.[3][4] PCA serves as the central precursor for the production of a variety of phenazine derivatives. Key modifying enzymes, encoded by genes located elsewhere in the genome, convert PCA into other phenazines:

Hierarchical Regulatory Networks

The production of PCA is tightly controlled by a complex and interconnected regulatory hierarchy, primarily involving quorum sensing (QS) systems and the global Gac/Rsm signal transduction pathway.

Quorum Sensing (QS) Regulation

P. aeruginosa integrates three main QS systems—las, rhl, and pqs—to coordinate gene expression in a cell-density-dependent manner. All three systems play a role in regulating the phz1 and phz2 operons.[3][6]

-

Las system: The las system, composed of the LasI synthase and the LasR transcriptional regulator, responds to the autoinducer 3-oxo-C12-HSL. The LasR/3-oxo-C12-HSL complex sits at the top of the QS hierarchy, activating the expression of both the rhl and pqs systems.

-

Rhl system: The rhl system (RhlI/RhlR) responds to C4-HSL. The RhlR/C4-HSL complex directly activates the transcription of both phz1 and phz2 operons.[3]

-

Pqs system: The Pseudomonas Quinolone Signal (PQS) system involves the transcriptional regulator PqsR (also known as MvfR) and the PqsE effector protein. PqsR is required for the expression of the phz operons.[2] PqsE, in particular, has been shown to be a critical activator of phz expression.[4]

The regulation is differential: phz1 expression is strongly dependent on PQS, while phz2 is the predominantly expressed operon in biofilms and during lung infection, where it is induced by 4-hydroxy-2-heptylquinoline (HHQ), a PQS precursor.[2][7]

phz1 and phz2 operons.Global Regulation by the Gac/Rsm Pathway

The GacS/GacA two-component system acts as a master global regulator, controlling the expression of hundreds of genes, including those for phenazine biosynthesis.[8][9] This system functions primarily through post-transcriptional control.

-

Signal Perception: The sensor kinase GacS autophosphorylates in response to unknown environmental signals.

-

Signal Transduction: GacS transfers the phosphoryl group to the response regulator GacA .[10]

-

sRNA Activation: Phosphorylated GacA directly binds to the promoter regions of the genes encoding the small non-coding RNAs (sRNAs) RsmY and RsmZ , activating their transcription.[10][11]

-

Post-Transcriptional De-repression: The RsmY and RsmZ sRNAs contain multiple binding sites for the RNA-binding protein RsmA (and its homolog RsmE).[8][12] By sequestering RsmA, these sRNAs prevent it from binding to the 5' untranslated region (5'-UTR) of target mRNAs, including those from the phz operons.

-

Translation Initiation: RsmA is a translational repressor. When RsmA is sequestered, the ribosome binding site of the phz mRNA is accessible, allowing for translation and subsequent PCA production.[12]

phz expression post-transcriptionally.Quantitative Data on Gene Regulation

The expression of the phz operons and the resulting PCA production are quantitatively affected by mutations in key regulatory genes. The following tables summarize these effects as reported or inferred from the literature.

Table 1: Key Genes and Regulators in PCA Production

| Gene/Regulator | Type | Function |

|---|---|---|

| phzA1-G1 (phz1) | Biosynthetic Operon | Catalyzes the synthesis of PCA from chorismic acid.[2] |

| phzA2-G2 (phz2) | Biosynthetic Operon | Redundant operon for PCA synthesis; critical in biofilms.[2][7] |

| lasR | Transcriptional Regulator | Top-level QS regulator; activates rhlR and pqsR.[1] |

| rhlR | Transcriptional Regulator | QS regulator; directly activates phz1 and phz2.[3] |

| pqsR (mvfR) | Transcriptional Regulator | QS regulator; required for phz expression.[2] |

| pqsE | Effector Protein | Strong activator of phz operon expression.[4] |

| gacA/gacS | Two-Component System | Global regulator; activates rsmY/rsmZ expression.[8][13] |

| rsmY/rsmZ | Small non-coding RNAs | Sequester the translational repressor RsmA.[10][14] |

| rsmA | Translational Repressor | Binds phz mRNA to inhibit translation.[12] |

Table 2: Relative Expression of phz Operons in Quorum Sensing Mutants (Data are representative of reported trends, where "---" indicates strong downregulation, "--" indicates moderate downregulation, and "+" indicates baseline or induced expression)

| Mutant Background | phz1 Expression | phz2 Expression | Rationale / Key Finding |

|---|---|---|---|

| Wild-Type | + | + | Both operons are expressed under standard laboratory conditions.[3] |

| ΔlasR | --- | -- | Loss of the master QS regulator significantly reduces expression of both operons.[4] |

| ΔrhlR | --- | --- | RhlR is a direct and essential activator for both operons.[3][4] |

| ΔpqsR | --- | -- | PqsR is critical for phz expression, especially phz1.[2] |

| ΔpqsE | --- | --- | PqsE is required for high-level activation of both operons.[4] |

Table 3: Effect of Gac/Rsm Pathway Mutations on Phenazine Production (Data are representative of reported trends)

| Mutant Background | Phenazine Production | Rationale / Key Finding |

|---|---|---|

| Wild-Type | Normal | Baseline production under Gac/Rsm control. |

| ΔgacA | Severely Reduced | Loss of GacA prevents transcription of rsmY/Z, allowing RsmA to repress phz translation.[8][13] |

| ΔrsmY/rsmZ | Severely Reduced | Without the sRNAs, RsmA is free to repress phz translation.[14] |

| ΔrsmA | Increased | Removal of the repressor leads to enhanced translation of phz mRNA.[12] |

| Overexpression of rsmZ | Increased | Excess rsmZ sequesters all available RsmA, de-repressing phz translation.[8][13] |

Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of PCA regulation.

Protocol: PCA Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of PCA from a P. aeruginosa liquid culture.

Materials and Reagents:

-

P. aeruginosa culture supernatant

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 5 mM, pH 5.0)[15]

-

PCA standard (for calibration curve)

-

0.22 µm syringe filters

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB or a specialized production medium) under desired conditions (e.g., 37°C, 200 rpm).

-

Sample Collection: Centrifuge the bacterial culture (e.g., 10,000 x g for 10 min) to pellet the cells. Collect the supernatant.

-

Extraction:

-

Acidify the supernatant to pH ~2.0 with concentrated HCl.

-

Add an equal volume of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 2 minutes and allow the phases to separate.

-

Carefully collect the upper organic (ethyl acetate) phase.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Sample Preparation for HPLC:

-

Re-suspend the dried extract in a known volume of mobile phase (e.g., 500 µL).

-

Filter the re-suspended sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Quantification:

-

Run a series of known concentrations of the PCA standard to generate a calibration curve (peak area vs. concentration).

-

Calculate the concentration of PCA in the experimental sample by comparing its peak area to the standard curve.

-

Protocol: Gene Knockout via Two-Step Allelic Exchange

This method creates a seamless, unmarked gene deletion using a suicide vector containing the sacB gene for sucrose-mediated counter-selection.[18][19][20]

Materials and Reagents:

-

P. aeruginosa recipient strain

-

E. coli donor strain (e.g., SM10)

-

Suicide vector (e.g., pEX18Tc, containing sacB and an antibiotic resistance marker)

-

Primers for amplifying upstream and downstream homology regions

-

Restriction enzymes and T4 DNA ligase (or Gibson Assembly mix)

-

LB agar plates with appropriate antibiotics (e.g., tetracycline for P. aeruginosa)

-

LB agar plates with 10-15% sucrose (no NaCl)

Procedure:

-

Construct the Suicide Vector:

-

Using PCR, amplify ~500 bp regions directly upstream ("Upstream Homology Arm" or UHA) and downstream ("Downstream Homology Arm" or DHA) of the target gene.

-

Use splicing by overlap extension (SOE) PCR or a seamless cloning method (e.g., Gibson Assembly) to fuse the UHA and DHA together.

-

Clone this fused UHA-DHA fragment into the suicide vector.

-

Transform the final construct into an E. coli donor strain.

-

-

Conjugation (First Recombination Event):

-

Mate the E. coli donor strain carrying the suicide vector with the P. aeruginosa recipient strain.

-

Plate the mating mixture onto a selective medium that kills the E. coli donor and selects for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event (merodiploids). This is selected for using the vector's antibiotic resistance marker.

-

-

Counter-Selection (Second Recombination Event):

-

Inoculate several independent merodiploid colonies into LB broth and grow overnight without selection.

-

Plate serial dilutions of the overnight cultures onto LB agar plates containing 10-15% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.

-

Only cells that have excised the plasmid backbone (including the sacB gene) via a second recombination event will survive. This second event can either revert to the wild-type genotype or result in the desired gene knockout.

-

-

Verification:

-

Screen sucrose-resistant colonies by PCR using primers that flank the target gene region. The knockout allele will produce a smaller PCR product than the wild-type allele.

-

Confirm the seamless deletion by Sanger sequencing the PCR product.

-

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the quantification of phz gene transcripts relative to a housekeeping gene.

Materials and Reagents:

-

P. aeruginosa RNA samples from desired conditions

-

RNA extraction kit (e.g., QIAGEN RNeasy)

-

DNase I

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific to the target phz gene and a housekeeping gene (e.g., rpoD, proC)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Grow P. aeruginosa cultures to the desired growth phase.

-

Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect).

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate quantification.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing the cDNA template, forward and reverse primers for the target gene (and housekeeping gene in separate wells), and a SYBR Green master mix.

-

Run the reactions in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[21]

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the target gene and the housekeeping gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the target gene's Ct value to the housekeeping gene's Ct value (ΔCt) and then comparing the ΔCt of the experimental sample to that of a control/reference sample (ΔΔCt).

-

The fold change in expression is typically calculated as 2-ΔΔCt.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Redundant phenazine operons in Pseudomonas aeruginosa exhibit environment-dependent expression and differential roles in pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redundant phenazine operons in Pseudomonas aeruginosa exhibit environment-dependent expression and differential roles in pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of the Gac-Rsm pathway in the regulation of phenazine biosynthesis in Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Control of GacA in Secondary Metabolism, Primary Metabolism, Secretion Systems, and Motility in the Rhizobacterium Pseudomonas aeruginosa M18 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of the Gac-Rsm pathway in the regulation of phenazine biosynthesis in Pseudomonas chlororaphis 30-84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. [Determination of this compound in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 17. Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Phenazine-1-Carboxylic Acid: A Lynchpin Precursor for Diverse Phenazine Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA) stands as a pivotal intermediate in the biosynthesis of a wide array of phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, notably Pseudomonas and Streptomyces species.[1][2] These metabolites are renowned for their broad-spectrum biological activities, including antimicrobial and anticancer properties, and their roles in microbial competition and virulence.[3][4] This technical guide provides an in-depth exploration of PCA's role as a central precursor, detailing its biosynthesis, its enzymatic conversion into various derivatives, and chemical synthesis strategies for creating novel analogues.

Biosynthesis of this compound (PCA)

The journey to PCA begins with the shikimate pathway, a common route in microorganisms for the synthesis of aromatic compounds.[5][6] The core phenazine structure is assembled from two molecules derived from chorismic acid. A conserved gene cluster, typically phzA through phzG, encodes the enzymatic machinery required for this transformation.[1][7] The process culminates in the formation of PCA, which then serves as the foundational molecule for a variety of subsequent modifications.[1][8]

Enzymatic Conversion of PCA into Key Derivatives

Once synthesized, PCA is the substrate for a suite of modifying enzymes that create the diverse phenazine structures observed in nature. These enzymes catalyze specific reactions, such as methylation, hydroxylation, and amidation, leading to compounds with distinct biological activities.[5][7][8] The presence or absence of these modifying genes dictates the final phenazine profile of a given bacterial strain.

The conversion of PCA to its derivatives is a highly regulated process. For instance, in Pseudomonas aeruginosa, two homologous core loci are responsible for PCA synthesis, with three additional genes (phzM, phzS, and phzH) encoding the enzymes for its subsequent conversion to pyocyanin and phenazine-1-carboxamide (PCN).[8]

Pyocyanin

Pyocyanin is a well-known virulence factor of P. aeruginosa. Its synthesis from PCA is a two-step enzymatic process:

-

Methylation: The enzyme PhzM, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, attaches a methyl group to a nitrogen atom of the PCA ring, forming 5-methylthis compound betaine (MPCBA).[9][10]

-

Hydroxylative Decarboxylation: The FAD-dependent monooxygenase, PhzS, then catalyzes the decarboxylation of MPCBA to produce pyocyanin.[9][11] The inactivation of either phzM or phzS results in a pyocyanin-deficient phenotype.[8][9]

Phenazine-1-Carboxamide (PCN)

In several Pseudomonas species, PCA can be converted into phenazine-1-carboxamide (PCN).[12] This conversion is mediated by the enzyme PhzH, which is homologous to an amidotransferase.[8][9] PCN exhibits potent antifungal activity against various plant pathogens.[12]

1-Hydroxyphenazine (1-OH-PHZ)

The enzyme PhzS, which is involved in the final step of pyocyanin synthesis, can also act directly on PCA. In the absence of PhzM activity, PhzS converts PCA into 1-hydroxyphenazine.[8][9][13] This has been demonstrated by expressing phzS alone in E. coli or in pyocyanin-nonproducing Pseudomonas strains, which resulted in the conversion of PCA to 1-hydroxyphenazine.[8][13]

2-Hydroxyphenazine (2-OH-PHZ)

The production of 2-hydroxyphenazine (2-OH-PHZ) from PCA involves a different hydroxylating enzyme, PhzO.[5][7]

-

Hydroxylation: PhzO, a nonheme flavin-diffusible monooxygenase, catalyzes the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).[14]

-

Decarboxylation: 2-OH-PCA is then spontaneously decarboxylated to form the final product, 2-OH-PHZ.[14][15] This derivative has been noted for having stronger bacteriostatic and fungistatic activity than PCA against certain pathogens.[14]

Chemical Derivatization of this compound

The carboxylic acid moiety of PCA provides a convenient handle for chemical modification, allowing for the synthesis of a vast library of novel phenazine derivatives. This approach is a cornerstone of drug discovery efforts aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of the phenazine scaffold.[3][4] Amidation and the formation of acylhydrazones are common strategies.[3][16]

Data Summary

Table 1: Enzymatic Conversions of this compound

| Precursor | Modifying Enzyme(s) | Product | Producing Organism Example |

| PCA | PhzM, PhzS | Pyocyanin | Pseudomonas aeruginosa[8][10] |

| PCA | PhzH | Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis[8][9] |

| PCA | PhzS | 1-Hydroxyphenazine (1-OH-PHZ) | Pseudomonas fluorescens[8] |

| PCA | PhzO | 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis[7][14] |

Table 2: Examples of Chemically Synthesized PCA Derivatives

| Derivative Type | Reagents | Example Product | Yield (%) | Reference |

| Primary Amide | 1. SOCl₂ 2. NH₄OH | 7-(tert-butyl)phenazine-1-carboxamide | 42 | [3] |

| Secondary Amide | 1. SOCl₂ 2. N-(4-fluorophenyl)amine | N-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide | 97 | [3] |

| Acylhydrazone | 1. H₂SO₄, EtOH 2. Hydrazine Hydrate 3. Pyridine-4-carbaldehyde | (E)-N'-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | 60 | [16] |

| Acylhydrazone | 1. H₂SO₄, EtOH 2. Hydrazine Hydrate 3. Isoquinoline-3-carbaldehyde | (E)-N'-(isoquinoline-3-methyl)phenazine-1-carbonyl hydrazide | 60 | [16] |

Experimental Protocols for Chemical Synthesis

The following protocols are adapted from published literature and provide a framework for the chemical modification of PCA.

General Protocol for Synthesis of PCA Amides[3][17]

This procedure involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

-

Activation of PCA: A solution of this compound (1 equivalent) in toluene or thionyl chloride is prepared.[3][17] Thionyl chloride (approx. 5 equivalents) is added, and the mixture is heated (e.g., at 65 °C for 3 hours or refluxed for 6 hours).[3][17] The solvent and excess thionyl chloride are then removed under reduced pressure (e.g., rotary evaporation) to yield the phenazine-1-carbonyl chloride intermediate.[3][17]

-

Amidation (Primary Amides): The activated intermediate is dissolved in a suitable solvent like dichloromethane.[17] Under an ice bath, the desired amine (e.g., 2-(4'-methoxyphenyl)ethylamine, 1 equivalent) and a base such as triethylamine (4 equivalents) are added.[17] The reaction is allowed to proceed at room temperature overnight.[17]

-

Purification: The reaction progress can be monitored by thin-layer chromatography.[17] Upon completion, the target compound is purified using standard methods such as extraction, drying, and column chromatography (e.g., hexane:ethyl acetate or dichloromethane:methanol mobile phase).[3][17]

Protocol for Synthesis of PCA Acylhydrazones[16][18]

This multi-step synthesis first converts PCA to a hydrazide, which is then condensed with an aldehyde.

-

Esterification: Concentrated sulfuric acid is slowly added to anhydrous ethanol in an ice bath. This compound (1 equivalent) is added, and the solution is refluxed for approximately 21 hours to produce the ethyl ester of PCA.[16]

-

Synthesis of Phenazine-1-hydrazide: The resulting ester is dissolved in ethanol, and hydrazine hydrate (e.g., 80% solution) is added. The mixture is refluxed for about 21 hours. Upon cooling, the phenazine-1-hydrazide product precipitates and is collected by filtration.[16]

-

Condensation to Acylhydrazone: The phenazine-1-hydrazide (1 equivalent) and a selected aldehyde-containing compound (1 equivalent) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added. The mixture is refluxed for 8 hours. After cooling, the solid acylhydrazone product separates out and can be purified by filtration, washing with ethanol, and recrystallization.[16]

Conclusion

This compound is not merely a terminal product but a critical branching point in phenazine metabolism, giving rise to a multitude of structurally and functionally diverse molecules. Understanding the enzymatic pathways that convert PCA allows for the bioengineering of microorganisms to produce specific, high-value phenazines. Furthermore, the chemical reactivity of its carboxyl group provides a robust platform for synthetic chemists to generate novel derivatives for applications in medicine, agriculture, and materials science. The continued study of PCA and its downstream products promises to unlock new opportunities for drug development and biotechnology.

References

- 1. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rroij.com [rroij.com]

- 4. rroij.com [rroij.com]

- 5. Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 8. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyocyanin biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyocyanin - Wikipedia [en.wikipedia.org]

- 12. Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5△fleQ△relA through Fermentation Optimization [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Reaction Kinetics for the Biocatalytic Conversion of this compound to 2-Hydroxyphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Reaction Kinetics for the Biocatalytic Conversion of this compound to 2-Hydroxyphenazine - Public Library of Science - Figshare [plos.figshare.com]

- 16. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN101973946B - Phenazine-1-carboxylic acids derivative and preparation method thereof - Google Patents [patents.google.com]

The Potent Biological Activities of Phenazine-1-Carboxylic Acid and Its Natural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, and its structural analogs, represent a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, and anticancer properties of PCA and its key natural analogs, including pyocyanin and phenazine-1-carboxamide. We delve into the mechanisms of action, summarizing key quantitative data, detailing experimental protocols for assessing their activity, and visualizing the critical signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

Phenazines are a large group of nitrogen-containing heterocyclic compounds synthesized by a variety of microorganisms, most notably from the genera Pseudomonas and Streptomyces. Among these, this compound (PCA) is a primary and well-studied metabolite, serving as a precursor for the biosynthesis of other phenazine derivatives.[1] These compounds are recognized for their broad-spectrum biological activities, playing a crucial role in microbial competition and pathogenesis.[1] The diverse bioactivities of phenazines, including antibacterial, antifungal, and anticancer effects, have positioned them as promising scaffolds for drug discovery.[2] This guide focuses on the biological activities of PCA and its prominent natural analogs, providing a technical foundation for their further investigation and potential therapeutic application.

Antimicrobial and Antifungal Activities

PCA and its analogs exhibit significant inhibitory effects against a wide range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt essential metabolic processes.

Quantitative Antimicrobial Data

The antimicrobial potency of phenazine compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of PCA and its natural analogs against various bacterial strains.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| This compound (PCA) | Bacillus subtilis | 1.56 | [2] |

| Staphylococcus aureus | 3.12 | [2] | |

| Escherichia coli | 6.25 | [2] | |

| Pseudomonas aeruginosa | 12.5 | [2] | |

| Pyocyanin | Bacillus subtilis | 62.5 | [3] |

| Staphylococcus aureus | 58.3 | [4] | |

| Streptococcus spp. | 31.25-125 | [5] | |

| Escherichia coli | 250-1000 | [5] | |

| Salmonella typhi | 21.7 | [4] | |

| Klebsiella pneumoniae | 183.4 | [4] | |

| Phenazine-1-carboxamide (PCN) | Data not consistently available |

Quantitative Antifungal Data

The antifungal activity of phenazines is crucial for their role in biocontrol. The following table presents the MIC and 50% effective concentration (EC50) values of PCA and its analogs against various fungal pathogens. PCA has been shown to be 25 times more effective than phenazine-1-carboxamide (PCN) against Botrytis cinerea.[6][7]

| Compound | Fungus | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| This compound (PCA) | Botrytis cinerea | 25 | 3.12 | [6][7] |

| Rhizoctonia solani | 32 | [8] | ||

| Penicillium expansum | 16 | [8] | ||

| Candida albicans | 8 | [8] | ||

| Aspergillus flavus | 64 | [8] | ||

| Fusarium oxysporum | 125 | [8] | ||

| Pyocyanin | Aspergillus niger | [9] | ||

| Candida albicans | 250-300 | [10] | ||

| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | 125 | 9.09 | [8][11] |

| Candida albicans | 32-64 | [12] | ||

| Aspergillus fumigatus | 32-64 | [12] | ||

| Cryptococcus neoformans | 32-64 | [12] |

Anticancer Activity

Recent research has highlighted the potential of phenazine compounds as anticancer agents. Their cytotoxic effects are often mediated through the induction of oxidative stress and apoptosis in cancer cells.

Quantitative Anticancer Data

The anticancer efficacy is commonly evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values of PCA and its natural analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound (PCA) | HeLa (Cervical Cancer) | 20 | [8] |

| MCF-7 (Breast Cancer) | 24 | [8] | |

| Pyocyanin | A549 (Lung Cancer) | 130 | [5] |

| MDA-MB-231 (Breast Cancer) | 105 | [5] | |

| Caco-2 (Colorectal Cancer) | 187.9 | [5] | |

| HepG2 (Liver Cancer) | 12.5 | [13] | |

| MCF-7 (Breast Cancer) | 14.33 | [13] | |

| HCT-116 (Colon Cancer) | 31.2 | [13] | |

| Phenazine | HepG2 (Liver Cancer) | 11 µM (2.0 µg/mL) | [14] |

| T24 (Bladder Cancer) | 47 µM (8.4 µg/mL) | [14] |

Mechanisms of Action and Signaling Pathways

The primary mechanism underlying the biological activities of PCA and its analogs is the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of cellular events, ultimately leading to cell death, particularly in cancer cells, through apoptosis.

PCA-Induced Apoptosis Signaling Pathway

PCA treatment leads to an increase in intracellular ROS levels. This oxidative stress can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK, in turn, influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This shift in balance leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell, leading to apoptosis.

Caption: PCA-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Phenazine compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

Serial Dilution of the Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the phenazine stock solution (at twice the highest desired concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound and microorganisms.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

References

- 1. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Transforming microbial pigment into therapeutic revelation: extraction and characterization of pyocyanin from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Effect of this compound on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 7. The Effect of this compound on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Phenazine-1-carboxylic Acid: A Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Characterization (NMR, MS) of Phenazine-1-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably from the genus Pseudomonas. It is a key virulence factor and a well-documented broad-spectrum antibiotic effective against a range of fungal and bacterial pathogens.[1][2][3][4] Its biological activity and potential therapeutic applications have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectroscopic characterization of PCA, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, quantification, and further investigation.

Molecular Structure and Properties

This compound consists of a tricyclic phenazine core with a carboxylic acid group substituted at the 1-position. Its molecular formula is C₁₃H₈N₂O₂ with a molecular weight of 224.21 g/mol .[5] The planar aromatic structure of PCA is crucial for its biological activity, which often involves intercalation with DNA and the generation of reactive oxygen species (ROS).[1][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its chemical environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of PCA is characterized by a series of signals in the aromatic region, corresponding to the seven protons on the phenazine core. The chemical shifts and coupling patterns are highly dependent on the solvent used for analysis.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm)[2] | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.52 - 8.54 | 8.57 | d | 7 |

| H-3 | 8.34 | 8.08 | t | 7 |

| H-4 | 8.97 - 8.99 | 9.02 | d | 7 |

| H-6 | 8.28 - 8.29 | 8.38 | d | 7 |

| H-7 | 8.00 - 8.04 | 8.02 | d | 7 |

| H-8 | 8.00 - 8.04 | 8.04 | d | 7 |

| H-9 | 8.00 - 8.04 | 8.32 | d | 7 |

| -COOH | 15.55 | ~14.21 | s (br) | - |

Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of PCA shows 13 distinct signals, one for each carbon atom.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm)[9] |

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | - |

| C-4 | - | - |

| C-4a | - | - |

| C-5a | - | - |

| C-6 | - | 130.2 |

| C-7 | - | 132.5 |

| C-8 | - | 130.9 |

| C-9 | - | 132.4 |

| C-9a | - | 142.7 |

| C-10a | - | 138.6 |

| C-11 (-COOH) | 166.2[9] | 165.9[10] |

Note: A complete, assigned ¹³C NMR data set in a single common solvent was not consistently available across the surveyed literature. The provided data is a compilation from available sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For PCA, Electrospray Ionization (ESI) is a commonly used technique.

| Ionization Mode | Observed m/z | Interpretation |

| Positive ESI | 225.0654 | [M+H]⁺, Protonated molecular ion[11][12] |

| Negative ESI | 223.0512 | [M-H]⁻, Deprotonated molecular ion |

| High-Resolution MS | 224.0586 | C₁₃H₈N₂O₂, Confirms elemental composition[5] |

The fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information. A characteristic loss of 45 Da, corresponding to the carboxylic acid group (-COOH), is often observed.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should optimize these based on their specific instrumentation and sample characteristics.

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which PCA is soluble. Common choices include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Dissolution: Dissolve approximately 5-10 mg of purified PCA in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Analysis: Acquire ¹H, ¹³C, and any desired 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation

-

Solvent Selection: Use a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.

-

Sample Dilution: Prepare a dilute solution of PCA (typically in the low µg/mL to ng/mL range) in the chosen solvent.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Biosynthesis of this compound

The biosynthesis of PCA in Pseudomonas species proceeds through the shikimate pathway.[13][14] This pathway is a key metabolic route for the synthesis of aromatic compounds.

Caption: Biosynthesis pathway of this compound.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample suspected to contain this compound.

Caption: Workflow for spectroscopic identification of PCA.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Antagonistic Activity and Mode of Action of this compound, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenazinecarboxylic acid | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antifungal Mechanism of this compound against Pestalotiopsis kenyana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aensiweb.net [aensiweb.net]

- 13. Frontiers | Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 14. Biosynthesis and genetic engineering of this compound in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

Phenazine-1-Carboxylic Acid: An In-Depth Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has emerged as a promising antifungal agent with significant potential for applications in agriculture and medicine. This technical guide provides a comprehensive overview of the in vivo and in vitro antifungal properties of PCA, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

In Vitro Antifungal Activity

PCA has demonstrated a broad spectrum of antifungal activity against a wide range of fungal pathogens, including both plant and human pathogens.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Quantitative Data Summary

The following tables summarize the reported MIC and EC50 values of PCA against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (PCA) against various fungi.

| Fungal Species | MIC (µg/mL) | Reference |

| Botrytis cinerea | 25 | [3][4] |

| Phellinus noxius | >40 (complete inhibition) | [5][6] |

| Rhizoctonia solani | 16 | [7] |

| Penicillium expansum | 16 | [7] |

| Candida albicans | 8 | [7] |

| Candida tropicalis | 8 | [7] |

| Candida gastricus | 32 | [7] |

| Aspergillus flavus | 64 | [7] |

| Fusarium oxysporum | 125 | [7] |

| Trichophyton rubrum | 4 | [7] |

| Phytophthora capsici | ~5 | [8] |

| Colletotrichum orbiculare | ~5 | [8] |

| Pythium ultimum | ~5 | [8] |

| Vibrio anguillarum | 50 | [1] |

Table 2: Half-maximal Effective Concentration (EC50) of this compound (PCA) against various fungi.

| Fungal Species | EC50 (µg/mL) | Reference |

| Pestalotiopsis kenyana | 2.32 | [9][10] |

| Botrytis cinerea | 3.12 | [3][4] |

| Rhizoctonia solani | 9.09 (for PCN) | [11] |

| Vibrio anguillarum | 39.02 | [1] |

In Vivo Antifungal Activity

In vivo studies have confirmed the protective efficacy of PCA against fungal diseases in plants.

Quantitative Data Summary

Table 3: In vivo protective efficacy of this compound (PCA).

| Host Plant | Fungal Pathogen | PCA Concentration | Control Efficacy (%) | Reference |

| Bayberry | Pestalotiopsis kenyana | 14 µg/mL | 57 | [9][10] |

| Pepper | Phytophthora capsici | Not specified | Highly significant protection | [8] |

| Cucumber | Colletotrichum orbiculare | Not specified | Highly significant protection | [8] |

| Tobacco | Rhizoctonia solani | 400 µmol L⁻¹ | 96.2 (for PCA-L-Valine) | [12] |

Mechanism of Action

The antifungal activity of PCA is attributed to a multi-faceted mechanism that disrupts essential cellular processes in fungi.

Key Mechanisms:

-

Induction of Oxidative Stress: PCA treatment leads to a significant increase in intracellular reactive oxygen species (ROS) levels.[5][9][10] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids.

-

Cell Membrane Damage: PCA disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[9][10]

-

Mitochondrial Dysfunction: The compound reduces the mitochondrial membrane potential, thereby impairing mitochondrial function and energy metabolism.[9][10]

-

Inhibition of Mycelial Growth: PCA effectively inhibits the growth and development of fungal mycelia, observing morphological changes such as irregular swelling, increased septation, and reduced branching.[3][4][5][6]

-

Gene Expression Modulation: Transcriptomic analyses have revealed that PCA treatment alters the expression of genes involved in redox processes, various metabolic pathways, and cell detoxification.[5][9][10] Specifically, it has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungal pathogenesis.[13]

Caption: Proposed mechanism of action of this compound (PCA) against fungal cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the antifungal properties of PCA.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method (based on NCCLS M38-P) [14][15]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of PCA.

-

Materials:

-

PCA stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

RPMI 1640 medium.

-

96-well microtiter plates.

-

Fungal inoculum, adjusted to a final concentration of 1 x 10³ to 1 x 10⁴ CFU/mL.

-

Spectrophotometer (600 nm).

-

-

Procedure:

-

Prepare serial twofold dilutions of PCA in RPMI 1640 medium in the wells of a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include a positive control (fungal inoculum without PCA) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 28°C or 37°C) for a specified period (e.g., 24-72 hours).[7]

-

Determine the MIC as the lowest concentration of PCA that causes complete (100%) inhibition of visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]

-

2. Agar Dilution Method

-

Objective: To determine the EC50 of PCA.

-

Materials:

-

PCA stock solution.

-

Potato Dextrose Agar (PDA).

-

Petri dishes.

-

Fungal mycelial plugs.

-

-

Procedure:

-

Prepare PDA medium and autoclave.

-

Cool the medium to 45-50°C and add PCA to achieve a series of final concentrations.

-

Pour the PCA-amended PDA into Petri dishes.

-

Place a mycelial plug of the test fungus in the center of each plate.

-

Include a control plate with no PCA.

-

Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge of the plate.

-

Measure the diameter of the fungal colony in each plate.

-

Calculate the percentage of inhibition for each concentration and determine the EC50 value using probit analysis.

-

Caption: General workflow for in vitro antifungal susceptibility testing of PCA.

In Vivo Antifungal Efficacy Testing

1. Plant Protection Assay [9][10]

-

Objective: To evaluate the protective effect of PCA against a plant fungal pathogen.

-

Materials:

-

Healthy host plants (e.g., bayberry, pepper, cucumber seedlings).

-

PCA solution at a specific concentration.

-

Fungal pathogen suspension (spores or mycelial fragments).

-

Control solution (e.g., water or solvent control).

-

-

Procedure:

-

Spray the leaves of the host plants with the PCA solution.

-

As a control, spray a separate group of plants with the control solution.

-

After a specified period (e.g., 24 hours), inoculate the treated and control plants with the fungal pathogen suspension.

-

Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, suitable temperature).

-

After a defined incubation period, assess the disease severity by measuring lesion size or counting the number of lesions.

-

Calculate the control efficacy of PCA by comparing the disease severity in the treated group to the control group.

-

References

- 1. Frontiers | Antagonistic Activity and Mode of Action of this compound, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 2. Antagonistic Activity and Mode of Action of this compound, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effect of this compound on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 4. The Effect of this compound on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of this compound on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and in vitro and in vivo activity against Phytophthora capsici and Colletotrichum orbiculare of this compound from Pseudomonas aeruginosa strain GC-B26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Mechanism of this compound against Pestalotiopsis kenyana [mdpi.com]

- 11. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. reviberoammicol.com [reviberoammicol.com]

Phenazine-1-Carboxylic Acid: A Technical Guide to its Induction of Reactive Oxygen Species and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has garnered significant attention for its broad-spectrum antimicrobial and anticancer activities. A primary mechanism underpinning its therapeutic potential is the induction of reactive oxygen species (ROS) in target cells, leading to oxidative stress and subsequent programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms governing PCA-induced ROS generation, the ensuing signaling cascades, and the experimental methodologies to investigate these phenomena. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in this promising area.

Core Mechanism: PCA-Induced ROS and Mitochondrial-Mediated Apoptosis

This compound exerts its cytotoxic effects primarily through the generation of intracellular ROS, which triggers a cascade of events culminating in apoptosis. The central hub for this activity is the mitochondrion, which, upon PCA stimulation, becomes a major source of ROS, leading to the activation of the intrinsic apoptotic pathway.

The proposed mechanism involves PCA's ability to act as a redox-cycling agent. It can be reduced by cellular reductants and subsequently auto-oxidizes, transferring electrons to molecular oxygen to generate superoxide anions (O₂⁻). These are then dismutated to hydrogen peroxide (H₂O₂), contributing to the overall increase in cellular ROS levels.

This surge in ROS initiates a stress-activated signaling cascade, with the c-Jun N-terminal kinase (JNK) pathway playing a pivotal role.[1][2] The activation of JNK is a critical upstream event that orchestrates the subsequent mitochondrial dysfunction.[1] Upstream regulators of JNK activation in response to oxidative stress include Apoptosis Signal-regulating Kinase 1 (ASK1) and other members of the MAP kinase kinase kinase (MAP3K) family. These kinases, upon sensing elevated ROS levels, phosphorylate and activate downstream kinases, ultimately leading to the phosphorylation and activation of JNK.

Activated JNK translocates to the mitochondria and influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, phosphorylated JNK can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate, favoring the permeabilization of the outer mitochondrial membrane.[3]

The increased permeability of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the cytosol, binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

The following diagram illustrates the signaling pathway of PCA-induced apoptosis:

Caption: PCA-induced ROS signaling pathway leading to apoptosis.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | DU145 (Prostate) | 19.5 | 24 | [2] |

| This compound | DU145 (Prostate) | 12.5 | 48 | [2] |

| (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d) | HeLa (Cervical) | 5.5 ± 1.3 | 24 | [4] |

| (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d) | A549 (Lung) | 2.8 ± 1.53 | 24 | [4] |

| Phenazine Cation (2²⁺) | A2780 (Ovarian) | 19 | 48 | [5] |

| Phenazine Cation (2²⁺) | A2780CIS (Cisplatin-resistant Ovarian) | 26 | 48 | [5] |

| Phenazine Cation (2²⁺) | T24 (Bladder) | 18 | 48 | [5] |

| Phenazine Cation (2²⁺) | MCF7 (Breast) | 15 | 48 | [5] |

Table 2: Quantitative Effects of this compound on ROS Production and Apoptosis

| Cell Line | PCA Concentration | Parameter | Fold Change / Percentage | Reference |

| Phellinus noxius (Fungus) | 5-20 µg/mL | Intracellular ROS | Significant increase in fluorescence | [6] |

| DU145 (Prostate) | 50 µM | Apoptotic Cells | Time-dependent increase in dual-stained cells | [1][3] |

| A549 (Lung) & MDA-MB-231 (Breast) | Not specified | ROS Production | Increased | [7] |

| L929 (Fibrosarcoma) | 20 µM | Bax/Bcl-2 Ratio | Time-dependent increase | [8] |

| L929 (Fibrosarcoma) | 20 µM | Cytosolic Cytochrome c | Remarkable increase after 12h | [8] |

Note: Quantitative data for PCA-induced ROS fold change and specific percentages of apoptosis in various cancer cell lines are not extensively available in the public domain and represent an area for further research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PCA-induced ROS and apoptosis.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the cell-permeable probe DCFH-DA to quantify intracellular ROS levels.

Caption: Experimental workflow for intracellular ROS measurement using DCFH-DA.

Protocol:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or 6-well plates for flow cytometry) and allow them to adhere overnight.

-

PCA Treatment: Treat cells with various concentrations of PCA. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., H₂O₂).

-

Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, 12, 24 hours).

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

-

DCFH-DA Loading: Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

-

Final Wash: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope with appropriate filters for FITC/GFP.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer.

-

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with PCA at various concentrations for the desired duration. Include appropriate controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in reduced Rhodamine 123 fluorescence.

Protocol:

-

Cell Treatment: Treat cells with PCA as described previously. A positive control for mitochondrial depolarization, such as CCCP, should be included.

-

Rhodamine 123 Staining:

-

After treatment, wash the cells with pre-warmed PBS.

-